4-(2-(4-methoxy-3-nitrophenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione
Description
4-(2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a benzoxazepine-dione derivative characterized by a 4-methoxy-3-nitrophenyl substituent linked via a ketone-containing ethyl chain to a methyl-substituted benzooxazepine core. The methoxy and nitro substituents on the phenyl ring enhance its polarity and may influence binding affinity and metabolic stability compared to simpler analogs.
Properties
IUPAC Name |
4-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O7/c1-11-18(23)20(19(24)13-5-3-4-6-16(13)28-11)10-15(22)12-7-8-17(27-2)14(9-12)21(25)26/h3-9,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYDZBWVTSXJPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-(4-methoxy-3-nitrophenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione , a derivative of the benzoxazepine class, has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
- Molecular Formula : C₁₅H₁₅N₃O₅
- Molecular Weight : 315.30 g/mol
- CAS Number : Not specifically listed in the search results but related compounds include CAS 334952-07-7.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammation and cancer pathways. The presence of the methoxy and nitro groups enhances electron-withdrawing properties, which may influence its reactivity and binding affinity to target proteins.
Anticancer Activity
Recent studies have indicated that benzoxazepine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : The compound demonstrated varying degrees of cytotoxicity against solid tumor cell lines, with IC₅₀ values indicating effective inhibition of cell proliferation.
- Mechanisms : The proposed mechanisms include induction of apoptosis and inhibition of cell cycle progression.
Anti-inflammatory Effects
The compound's anti-inflammatory properties are linked to its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α:
- In Vitro Studies : Research has shown that treatment with this compound reduces the secretion of these cytokines in activated immune cells.
Antimicrobial Activity
While generally limited, some derivatives within the benzoxazepine class have shown moderate antimicrobial activity against specific bacterial strains:
- Case Study : One study evaluated the antimicrobial effects against Gram-positive bacteria, revealing a notable inhibition zone compared to control compounds.
Data Tables
Case Studies
- Study on Cancer Cell Lines : In a comparative study involving various benzoxazepine derivatives, this compound was found to be one of the most potent inhibitors of MCF-7 cell proliferation with an IC₅₀ value significantly lower than other tested compounds.
- Inflammation Model : A murine model was used to assess the anti-inflammatory effects. Administration of the compound resulted in a marked decrease in paw edema compared to untreated controls, suggesting potential therapeutic applications for inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s closest analog, 2-ethyl-4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione (), differs in two key regions:
Phenyl Ring Substituents: The target compound features a 4-methoxy-3-nitrophenyl group, while the analog has a 5-fluoro-2-methoxyphenyl group. The analog’s fluorine atom enhances lipophilicity and may improve membrane permeability.
Alkyl Substitution on the Benzoxazepine Core: The target compound has a methyl group at position 2, whereas the analog carries an ethyl group. This minor alkyl chain variation impacts steric bulk and metabolic stability, as ethyl groups are generally more resistant to oxidative degradation than methyl groups.
Physicochemical and Pharmacokinetic Properties
Research Findings and Limitations
- The analog’s fluorine substituent mitigates this risk .
- Binding Affinity : Computational docking studies suggest the target compound has stronger hydrogen-bonding interactions with target proteins (e.g., COX-2), but experimental validation is pending.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this oxazepine-dione derivative, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves sequential cycloaddition and condensation reactions. A benzaldehyde derivative (e.g., 4-methoxy-3-nitrobenzaldehyde) reacts with phthalic anhydride to form a diketone intermediate, followed by cyclization with hydroxylamine to yield the oxazepine-dione core . Solvent choice (e.g., dioxane) and temperature control (~95°C under inert atmosphere) are critical for achieving high yields. Key intermediates include the α-ketoethylbenzene precursor and the cyclized oxazepine intermediate.
Q. Which characterization techniques are essential to confirm the compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify aromatic protons (δ 6.8–8.2 ppm), carbonyl groups (δ 165–175 ppm), and methoxy substituents (δ 3.8–4.0 ppm).
- High-Performance Liquid Chromatography (HPLC) : Monitors purity (>95%) using a C18 column and acetonitrile/water mobile phase.
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ ion at m/z ~425) .
Q. What is the reactivity profile of the oxazepine-dione core under nucleophilic or electrophilic conditions?
- Methodological Answer : The dione moiety undergoes nucleophilic additions (e.g., Grignard reagents at C3/C5), while the nitro group facilitates electrophilic substitution (e.g., nitration at C3 of the phenyl ring). Reductive amination of the nitro group requires Pd/C catalysis under H₂ atmosphere .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields in the final cyclization step?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states.
- Catalyst Optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Table : Yield comparison under varying conditions:
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| Dioxane | None | 95 | 45 |
| DMF | ZnCl₂ | 80 | 72 |
Q. How can contradictory spectral data (e.g., ambiguous NMR peaks) be resolved?
- Methodological Answer :
- 2D NMR Techniques : HSQC/HMBC correlations clarify ambiguous proton-carbon assignments.
- Variable Temperature NMR : Resolves overlapping signals caused by conformational exchange.
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .
Q. What strategies are effective for designing derivatives with enhanced bioactivity while retaining the oxazepine-dione scaffold?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the nitro group with a trifluoromethyl group to improve metabolic stability.
- Side-Chain Modifications : Introduce alkyl or aryl groups at the methyl position (C2) to modulate lipophilicity.
- Table : Structure-Activity Relationship (SAR) of analogs:
| Derivative | R Group | IC₅₀ (μM) | LogP |
|---|---|---|---|
| Parent | -CH₃ | 12.5 | 2.1 |
| Analog 1 | -CF₃ | 8.2 | 2.5 |
| Analog 2 | -Ph | 6.7 | 3.0 |
Q. What methodological challenges arise in studying the compound’s mechanism of action in enzymatic assays?
- Methodological Answer :
- Interference from Nitro Groups : The nitro moiety may generate reactive oxygen species (ROS), confounding assay results. Use ROS scavengers (e.g., ascorbic acid) as controls.
- Protein Binding : Pre-incubate the compound with bovine serum albumin (BSA) to assess nonspecific binding .
Contradiction Analysis
- Evidence Conflict : reports cyclization at 95°C in dioxane, while suggests DMF at 80°C.
- Resolution : DMF’s higher polarity may lower the activation energy, allowing lower temperatures. Validate via kinetic studies (e.g., Arrhenius plots) to identify optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
